Isopropyl crotonate
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Overview
Description
Isopropyl crotonate is an organic compound with the molecular formula C₇H₁₂O₂. It is an ester derived from crotonic acid and isopropanol. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis. It is a colorless liquid with a fruity odor and is used as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl crotonate can be synthesized through the esterification of crotonic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The process is as follows:
- In a reaction flask, crotonic acid is dissolved in isopropanol.
- Sulfuric acid is added slowly to the mixture while stirring.
- The reaction mixture is refluxed for 48 hours or more to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Isopropyl crotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form crotonic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to isopropyl butyrate.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Crotonic acid and other carboxylic acids.
Reduction: Isopropyl butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl crotonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(alkyl crotonate)s, which have applications in creating high-performance polymer materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: Research on histone crotonylation has shown that crotonate derivatives, including this compound, play a role in gene regulation and epigenetic modifications.
Industrial Applications: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isopropyl crotonate involves its conversion to crotonyl-CoA by metabolic enzymes such as acyl-CoA synthetase 2. Crotonyl-CoA then participates in various biochemical pathways, including histone crotonylation, which regulates gene expression by modifying chromatin structure . This modification can influence processes such as signal-dependent gene activation and cellular metabolism.
Comparison with Similar Compounds
- Methyl crotonate
- Ethyl crotonate
- n-Butyl crotonate
Comparison: Isopropyl crotonate is unique due to its isopropyl group, which provides distinct steric and electronic properties compared to other crotonates. For example, the isopropyl group can influence the reactivity and stability of the ester, making it suitable for specific applications in polymer chemistry and organic synthesis .
Properties
CAS No. |
18060-77-0 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
propan-2-yl but-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3 |
InChI Key |
AABBHSMFGKYLKE-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC(C)C |
Canonical SMILES |
CC=CC(=O)OC(C)C |
Key on ui other cas no. |
18060-77-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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